Isoxazole, 5-(ethylthio)-3,4-dimethyl-(9CI)
Overview
Description
Isoxazole, 5-(ethylthio)-3,4-dimethyl-(9CI) is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . For 5-(ethylthio)-3,4-dimethyl-isoxazole, a common synthetic route involves the reaction of 3,4-dimethyl-5-ethylthio-2,5-dihydroisoxazole with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Industrial Production Methods: Industrial production of isoxazole derivatives, including 5-(ethylthio)-3,4-dimethyl-isoxazole, often employs eco-friendly and metal-free synthetic routes to minimize costs and environmental impact . These methods include the use of primary nitro compounds and aldehydes or activated ketones under specific conditions to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: Isoxazole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . The specific compound, 5-(ethylthio)-3,4-dimethyl-isoxazole, can participate in these reactions depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents for reactions involving isoxazole derivatives include hydroxylamine hydrochloride, nitrile oxides, and various catalysts . Reaction conditions can vary from acidic to neutral or basic, influencing the type of products formed .
Major Products Formed: The major products formed from reactions involving 5-(ethylthio)-3,4-dimethyl-isoxazole depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
Isoxazole derivatives, including 5-(ethylthio)-3,4-dimethyl-isoxazole, have a wide range of scientific research applications. These compounds are studied for their potential use in medicinal chemistry, particularly as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . Additionally, they are explored for their potential in drug discovery and development due to their diverse biological activities .
Mechanism of Action
The mechanism of action of isoxazole derivatives involves their interaction with specific molecular targets and pathways. For example, some isoxazole compounds act as inhibitors of enzymes or receptors involved in inflammatory or cancer pathways . The specific mechanism of action for 5-(ethylthio)-3,4-dimethyl-isoxazole would depend on its structural features and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-(ethylthio)-3,4-dimethyl-isoxazole include other isoxazole derivatives such as 3,5-dimethylisoxazole, 4,5-dihydroisoxazole, and various substituted isoxazoles .
Uniqueness: The uniqueness of 5-(ethylthio)-3,4-dimethyl-isoxazole lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
5-ethylsulfanyl-3,4-dimethyl-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-4-10-7-5(2)6(3)8-9-7/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWHRASAIMRDLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=NO1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294188 | |
Record name | 5-(Ethylthio)-3,4-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37543-61-6 | |
Record name | 5-(Ethylthio)-3,4-dimethylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37543-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Ethylthio)-3,4-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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